molecular formula C12H13N B562566 Methyl-1-naphthalenemethylamine-d3 CAS No. 1033720-13-6

Methyl-1-naphthalenemethylamine-d3

Cat. No.: B562566
CAS No.: 1033720-13-6
M. Wt: 174.261
InChI Key: MQRIUFVBEVFILS-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-1-naphthalenemethylamine-d3 is a deuterated analogue of Methyl-1-naphthalenemethylamine. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties, making them useful in various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-1-naphthalenemethylamine-d3 typically involves the reaction of 1-chloromethylnaphthalene with N-methylformamide in the presence of a strong base and a phase transfer catalyst. The reaction is carried out in N,N-dimethylformamide or a non-polar solvent. The resulting formamide derivative is then subjected to acid or base hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to minimize the formation of impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl-1-naphthalenemethylamine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalenemethylamine oxides, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of Methyl-1-naphthalenemethylamine-d3 involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability. This makes it a valuable tool in studying the pharmacokinetics and dynamics of related compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-1-naphthalenemethylamine-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. These include enhanced metabolic stability and the ability to trace biochemical pathways more effectively compared to non-deuterated analogues .

Properties

CAS No.

1033720-13-6

Molecular Formula

C12H13N

Molecular Weight

174.261

IUPAC Name

1,1,1-trideuterio-N-(naphthalen-1-ylmethyl)methanamine

InChI

InChI=1S/C12H13N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9H2,1H3/i1D3

InChI Key

MQRIUFVBEVFILS-FIBGUPNXSA-N

SMILES

CNCC1=CC=CC2=CC=CC=C21

Synonyms

N-Methyl-1-naphthalenemethanamine;  [(Naphthalen-1-yl)methyl]methylamine;  N-Methyl-N-[(naphthalen-1-yl)methyl]amine;  N-Methyl-N-[(1-naphthyl)methyl]amine;  1-Methylaminomethylnaphthalene;  NSC 129392; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.